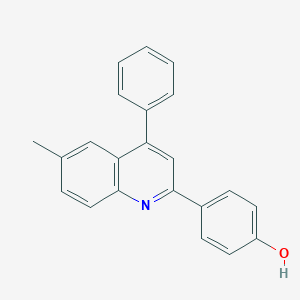

4-(6-Methyl-4-phenyl-2-quinolinyl)phenol

Description

4-(6-Methyl-4-phenyl-2-quinolinyl)phenol is a quinoline-based aromatic compound characterized by:

- A quinoline core substituted with a methyl group at position 6 and a phenyl group at position 2.

- A phenolic hydroxyl group (–OH) at the para position of the phenyl ring attached to the quinoline’s 2-position.

Key characterization methods include $ ^1H $-NMR, HRMS, and melting point analysis.

Properties

CAS No. |

385400-64-6 |

|---|---|

Molecular Formula |

C22H17NO |

Molecular Weight |

311.4g/mol |

IUPAC Name |

4-(6-methyl-4-phenylquinolin-2-yl)phenol |

InChI |

InChI=1S/C22H17NO/c1-15-7-12-21-20(13-15)19(16-5-3-2-4-6-16)14-22(23-21)17-8-10-18(24)11-9-17/h2-14,24H,1H3 |

InChI Key |

KUJWFPYOQQISGS-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)O |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the quinoline core or pendant phenyl rings. Examples include:

Key Observations :

Physical and Spectral Properties

Table 1: Comparative Physical Properties

Notes:

- The target compound’s absence of reported data highlights a research gap. However, analogs like 4-(4,5-diphenylimidazol-2-yl)phenol exhibit strong UV absorption at 340–406 nm due to π→π* transitions, suggesting similar behavior in conjugated quinoline derivatives .

Nonlinear Optical (NLO) Properties

Quinoline and imidazole derivatives with extended π-conjugation demonstrate significant NLO activity. Key parameters include nonlinear refractive index ($ n_2 $) and absorption coefficient ($ \beta $):

Table 2: NLO Properties of Selected Compounds

Insights :

- High hyperpolarizability ($ \beta $, $ \gamma $) in conjugated systems correlates with low HOMO-LUMO gaps (e.g., 3.2 eV for 4-(4,5-diphenylimidazol-2-yl)phenol) .

Computational and Theoretical Comparisons

Density functional theory (DFT) studies on analogs reveal:

- HOMO-LUMO Gaps : Lower gaps (e.g., 3.2 eV) favor intramolecular charge transfer (ICT), enhancing NLO responses .

- Dipole Moments: High total dipole moments (e.g., 6.12 Debye for 4-(4,5-diphenylimidazol-2-yl)phenol) align with asymmetric charge distribution in polar substituents .

- Hyperpolarizability: Quinoline derivatives with electron-donating groups (e.g., –OCH$ _3 $) may exhibit higher $ \beta $ values than halogen-substituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.